molecular formula C11H20O4 B12627958 Propan-2-yl (5R)-5-hydroxy-6-methyl-3-oxoheptanoate CAS No. 918442-16-7

Propan-2-yl (5R)-5-hydroxy-6-methyl-3-oxoheptanoate

Cat. No.: B12627958
CAS No.: 918442-16-7
M. Wt: 216.27 g/mol
InChI Key: IQKJQHIVTPKEAL-SNVBAGLBSA-N
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Description

Propan-2-yl (5R)-5-hydroxy-6-methyl-3-oxoheptanoate is an organic compound that belongs to the class of esters It is characterized by its unique structure, which includes a hydroxy group, a methyl group, and a keto group on a heptanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl (5R)-5-hydroxy-6-methyl-3-oxoheptanoate can be achieved through several methods. One common approach involves the esterification of 5-hydroxy-6-methyl-3-oxoheptanoic acid with propan-2-ol. This reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl (5R)-5-hydroxy-6-methyl-3-oxoheptanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The keto group can be reduced to form a secondary alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: 5-oxo-6-methyl-3-oxoheptanoic acid.

    Reduction: 5-hydroxy-6-methyl-3-hydroxyheptanoate.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Propan-2-yl (5R)-5-hydroxy-6-methyl-3-oxoheptanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Propan-2-yl (5R)-5-hydroxy-6-methyl-3-oxoheptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and keto groups play a crucial role in its binding affinity and activity. The compound may modulate biochemical pathways by inhibiting or activating enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Propan-2-yl (5R)-5-hydroxy-6-methyl-3-oxohexanoate: Similar structure but with a shorter carbon chain.

    Propan-2-yl (5R)-5-hydroxy-6-methyl-3-oxooctanoate: Similar structure but with a longer carbon chain.

    Propan-2-yl (5R)-5-hydroxy-6-methyl-3-oxopentanoate: Similar structure but with a different carbon chain length.

Uniqueness

Propan-2-yl (5R)-5-hydroxy-6-methyl-3-oxoheptanoate is unique due to its specific carbon chain length and functional groups, which confer distinct chemical and biological properties. Its balance of hydrophilic and lipophilic characteristics makes it versatile for various applications.

Properties

CAS No.

918442-16-7

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

IUPAC Name

propan-2-yl (5R)-5-hydroxy-6-methyl-3-oxoheptanoate

InChI

InChI=1S/C11H20O4/c1-7(2)10(13)5-9(12)6-11(14)15-8(3)4/h7-8,10,13H,5-6H2,1-4H3/t10-/m1/s1

InChI Key

IQKJQHIVTPKEAL-SNVBAGLBSA-N

Isomeric SMILES

CC(C)[C@@H](CC(=O)CC(=O)OC(C)C)O

Canonical SMILES

CC(C)C(CC(=O)CC(=O)OC(C)C)O

Origin of Product

United States

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